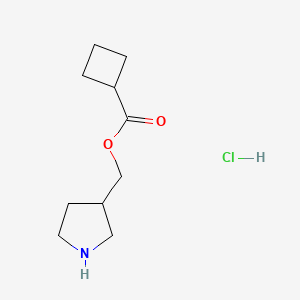

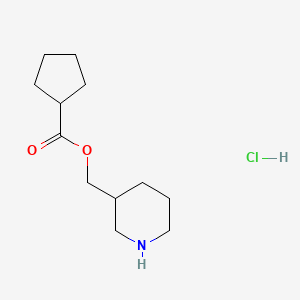

![molecular formula C13H9F3N4 B1397462 8-(3-Trifluorometilfenil)-[1,2,4]triazolo[1,5-a]piridin-2-ilamina CAS No. 1202616-57-6](/img/structure/B1397462.png)

8-(3-Trifluorometilfenil)-[1,2,4]triazolo[1,5-a]piridin-2-ilamina

Descripción general

Descripción

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I), 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II), 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III), and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV) may exist .Chemical Reactions Analysis

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Aplicaciones Científicas De Investigación

Química medicinal: Agonistas inversos de RORγt

Los compuestos que contienen el fragmento 1,2,4-triazolo[1,5-a]piridina, como la 8-(3-Trifluorometilfenil)-[1,2,4]triazolo[1,5-a]piridin-2-ilamina, se han identificado como potentes agonistas inversos de RORγt . Estos son significativos en el tratamiento de enfermedades autoinmunes al modular la respuesta inmune.

Farmacología: Inhibidores de JAK

Este compuesto también exhibe actividad como inhibidor de JAK1 y JAK2 . Los inhibidores de JAK juegan un papel crucial en el tratamiento de neoplasias mieloproliferativas y se están explorando por su potencial en el tratamiento de otras enfermedades inflamatorias y autoinmunes.

Terapéutica cardiovascular

Los derivados de triazolopiridina se utilizan en el tratamiento de trastornos cardiovasculares . Pueden actuar en varias vías involucradas en la función cardíaca y son valiosos para desarrollar nuevos medicamentos cardiovasculares.

Aplicaciones antidiabéticas

Estos compuestos han mostrado promesa en el tratamiento de la diabetes tipo 2 . Al influir en las vías metabólicas, pueden ayudar a controlar los niveles de glucosa en sangre y mejorar la sensibilidad a la insulina.

Oncología: Trastornos hiperproliferativos

Su aplicación se extiende al tratamiento de trastornos hiperproliferativos , que incluyen una gama de afecciones caracterizadas por un crecimiento celular excesivo, como el cáncer.

Ciencias de los materiales

Curiosamente, los compuestos de triazolopiridina han encontrado aplicaciones en ciencias de los materiales . Su estructura química única puede ser beneficiosa para crear materiales con propiedades específicas para aplicaciones industriales.

Química sostenible: Síntesis ecológica

Un estudio reciente ha destacado un método de síntesis ecológica para triazolopiridinas utilizando irradiación de microondas . Este enfoque es libre de catalizador y aditivo, lo que lo convierte en una opción sostenible para producir estos compuestos.

Investigación biológica: Inhibidores de FABP

Por último, estos compuestos son reconocidos por su papel como inhibidores de las proteínas de unión a ácidos grasos (FABP), particularmente FABP4 y FABP5 . Estas proteínas son dianas terapéuticas para trastornos como la dislipidemia y la enfermedad coronaria.

Mecanismo De Acción

Target of Action

The compound 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a member of the triazole family . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

The mode of action of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This process is part of a tandem reaction that occurs under microwave conditions .

Biochemical Pathways

Triazole compounds, in general, are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Triazole compounds, in general, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2, which are involved in cell signaling pathways . The interaction with these enzymes occurs through binding to their active sites, leading to inhibition of their catalytic activity. Additionally, 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can modulate the activity of proteins involved in cellular stress responses, further highlighting its biochemical significance .

Cellular Effects

The effects of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can induce changes in gene expression profiles, leading to the upregulation or downregulation of specific genes involved in cellular stress responses and apoptosis . These cellular effects underscore the potential of this compound in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and modulation of gene expression. It binds to the active sites of target enzymes, such as Janus kinase 1 and Janus kinase 2, leading to their inhibition . Additionally, 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has been associated with sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways . These findings highlight the potential for this compound to be used in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated and excreted . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine.

Transport and Distribution

The transport and distribution of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can influence the distribution and accumulation of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine in different tissues . Understanding these transport and distribution mechanisms is critical for optimizing the therapeutic use of this compound.

Subcellular Localization

The subcellular localization of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . The subcellular localization of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is essential for understanding its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

8-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-20-11(10)18-12(17)19-20/h1-7H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEGNUKGLFMDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN3C2=NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

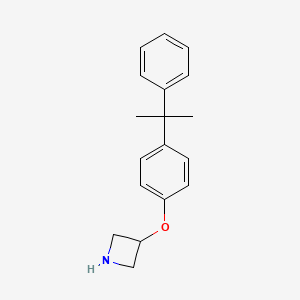

![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)

![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)

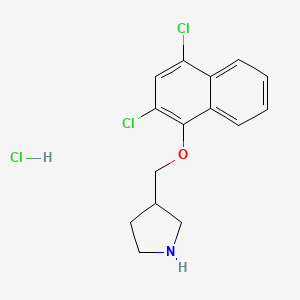

![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)

![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)

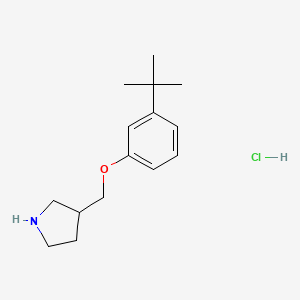

![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)

![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)

![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)

![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)

![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)